![molecular formula C5HCl2IN4 B13146352 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family This compound is characterized by the presence of chlorine and iodine atoms at the 5, 7, and 3 positions, respectively
准备方法
The synthesis of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with chlorinated pyrimidines under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the iodination process .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
化学反应分析
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms. Reagents such as hydrogen peroxide and sodium borohydride are typically used.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds. Palladium-based catalysts are commonly employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs).
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe in biological studies to understand the role of specific enzymes and pathways in cellular processes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and materials.
作用机制
The mechanism of action of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with molecular targets such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of cyclin-CDK complexes, which are crucial for cell cycle progression.
相似化合物的比较
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine can be compared with other pyrazolo[4,3-d]pyrimidine derivatives, such as:
5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine:
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains an amino group, which alters its biological activity and chemical properties.
5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine: The presence of an ethyl group changes its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.
属性
分子式 |
C5HCl2IN4 |
|---|---|
分子量 |
314.90 g/mol |
IUPAC 名称 |
5,7-dichloro-3-iodo-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5HCl2IN4/c6-3-1-2(4(8)12-11-1)9-5(7)10-3/h(H,11,12) |
InChI 键 |
CUIWCIYNSADTEQ-UHFFFAOYSA-N |
规范 SMILES |
C12=C(NN=C1C(=NC(=N2)Cl)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[[4-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13146269.png)
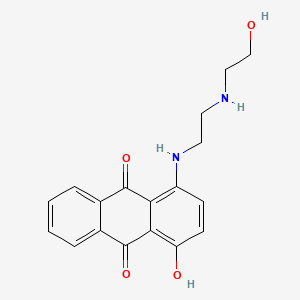
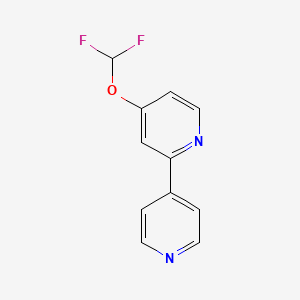
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
![4-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B13146290.png)

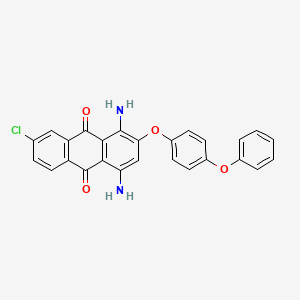
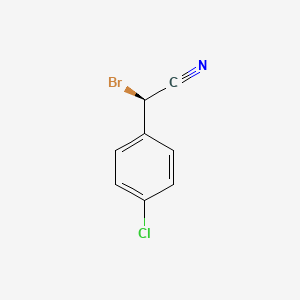
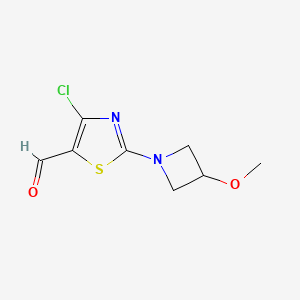

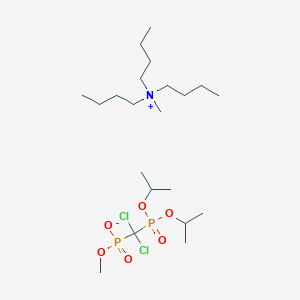
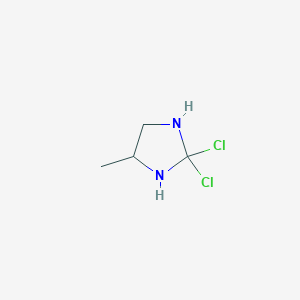

![6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)
